molecular formula C12H24N2O2 B12115713 N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine

N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine

Cat. No.: B12115713
M. Wt: 228.33 g/mol
InChI Key: GBYOXNVJBVMRCL-UHFFFAOYSA-N
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Description

N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanaMine] is a chiral bicyclic amine derivative featuring a cyclopentane backbone with a dimethylamino group at the (1R,2R)-configured positions and a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in pharmaceutical intermediates, due to its stereochemical rigidity and the Boc group’s role in protecting amines during multi-step reactions.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-(dimethylamino)cyclopentyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)

InChI Key

GBYOXNVJBVMRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine typically involves the reaction of (1R,2R)-2-(dimethylamino)cyclopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically produced in cleanroom environments to ensure high quality and compliance with regulatory standards.

Chemical Reactions Analysis

Reductive Amination

The free amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines:

 1R 2R 2 dimethylamino cyclopentanamine +R CHONaBH4 1R 2R 2 dimethylamino N R CH2 cyclopentanamine \text{ 1R 2R 2 dimethylamino cyclopentanamine }+\text{R CHO}\xrightarrow{\text{NaBH}_4}\text{ 1R 2R 2 dimethylamino N R CH}_2\text{ cyclopentanamine }

This reaction has been used to synthesize various N-alkylated derivatives .

Amide Formation

The primary amine can react with acyl chlorides or anhydrides to form amides:

 1R 2R 2 dimethylamino cyclopentanamine +R COCl 1R 2R 2 dimethylamino N R CO cyclopentanamine +HCl\text{ 1R 2R 2 dimethylamino cyclopentanamine }+\text{R COCl}\rightarrow \text{ 1R 2R 2 dimethylamino N R CO cyclopentanamine }+\text{HCl}

  • Coordination Chemistry

The compound can act as a bidentate ligand, coordinating to metal centers through both the primary and tertiary amine groups. This has been exploited in the synthesis of chiral metal complexes .

  • Asymmetric Catalysis

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine and its derivatives have found applications as chiral ligands or organocatalysts in asymmetric reactions. For example:

Asymmetric Michael Addition

The compound has been used as a chiral organocatalyst in asymmetric Michael additions:

R NO2+R CH CH COR Cat R CH NO2 CH2 CH R COR \text{R NO}_2+\text{R CH CH COR }\xrightarrow{\text{Cat }}\text{R CH NO}_2\text{ CH}_2\text{ CH R COR }

Enantioselectivities up to 95% ee have been reported for certain substrates .

  • Cycloaddition Reactions

The N-Boc protected compound can participate in various cycloaddition reactions:

1,3-Dipolar Cycloaddition

The N-Boc group can be converted to an azide, which can then undergo 1,3-dipolar cycloaddition with alkynes:

N3 1R 2R 2 dimethylamino cyclopentanamine +R C CH 1 2 3 triazole derivative\text{N}_3\text{ 1R 2R 2 dimethylamino cyclopentanamine }+\text{R C CH}\rightarrow \text{ 1 2 3 triazole derivative}

This reaction has been used to synthesize triazole-containing analogs with potential biological activity .

  • Oxidation Reactions

The tertiary amine group can undergo oxidation to form N-oxides:

N Boc 1R 2R 2 dimethylamino cyclopentanamine +H2O2N Boc 1R 2R 2 dimethylamino N oxide cyclopentanamine \text{N Boc 1R 2R 2 dimethylamino cyclopentanamine }+\text{H}_2\text{O}_2\rightarrow \text{N Boc 1R 2R 2 dimethylamino N oxide cyclopentanamine }

These N-oxides have been explored as potential metabolites and for their altered reactivity compared to the parent compound .

Scientific Research Applications

Synthesis of Complex Molecules

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] serves as a crucial starting material in the synthesis of complex organic molecules. Its cyclopentane structure, combined with the dimethylamino substituent, makes it an ideal candidate for constructing more complex frameworks in pharmaceutical development. For instance, it can be used as a building block for synthesizing helical oligomers that are biologically relevant .

Key Reactions Involving N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine]:

  • Nitro-Mannich Reactions: This compound can participate in nitro-Mannich reactions, which are pivotal in forming carbon-nitrogen bonds in asymmetric synthesis. The use of N-Boc imines in these reactions has been shown to enhance enantioselectivity significantly .
  • Allylic Alkylation: It has been utilized in palladium-catalyzed asymmetric allylic alkylation processes, which allow for the generation of stereogenic centers with high precision .

Biological Applications

The biological interactions of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] have been explored through various studies focusing on its binding properties with biological targets. These investigations often employ techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action.

Potential Therapeutic Applications:

  • Opioid Receptor Modulation: Research has indicated that derivatives of this compound may act on mu-opioid receptors and dopamine receptors, suggesting potential applications in treating pain and psychiatric disorders .
  • Cancer Treatment: Compounds related to N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] have been investigated for their efficacy in cancer therapies due to their ability to interfere with cellular signaling pathways .

Comparative Analysis with Related Compounds

To further understand the significance of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine], a comparison with structurally similar compounds can be insightful. Below is a table summarizing some notable analogs:

Compound NameStructureUnique Features
N-Boc-piperidinePiperidine StructureContains a six-membered ring; often used for similar protective purposes.
N-Boc-[(1S,2S)-2-(dimethylamino)cyclohexanamine]Cyclohexane StructureExhibits different steric and electronic properties due to ring size.
N-Boc-[(1R,3S)-3-(dimethylamino)cyclobutanamine]Cyclobutane StructureSmaller cyclobutane structure; may show distinct reactivity patterns due to ring strain.

This comparison highlights the versatility and unique reactivity patterns of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine], particularly due to its specific stereochemistry and functional group positioning.

Case Studies

Case Study 1: Synthesis of Helical Oligomers
In a study published by Sigma-Aldrich, N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] was utilized as a precursor for synthesizing helical oligomers that demonstrated significant biological activity. The synthesis involved multiple steps where the Boc group was selectively removed to facilitate further functionalization .

Case Study 2: Pharmacological Screening
A recent pharmacological study explored the dual-target potential of compounds derived from N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine]. The research involved extensive screening for binding affinities against various receptors, revealing promising candidates for further development in CNS-targeted therapies .

Mechanism of Action

The mechanism of action of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Cyclohexane vs. Cyclopentane Backbones

  • 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (): Structure: Replaces the cyclopentane ring with a cyclohexane, introducing increased ring size and conformational flexibility. The thiourea moiety adds hydrogen-bonding capability, unlike the Boc-protected amine in the target compound. Molecular Weight: 367.38 g/mol (vs. ~228.33 g/mol for the target), reflecting the larger cyclohexane and perfluorophenyl substituents. Applications: Likely used in catalysis or supramolecular chemistry due to thiourea’s affinity for anions .

Bicyclic Systems with Boc Protection

  • N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid (): Structure: Features a rigid bicyclo[3.1.1]heptane core and a carboxylic acid group, contrasting with the cyclopentane and dimethylamino groups in the target. Molecular Weight: 297.39 g/mol, higher due to the bicyclic framework and carboxylic acid. Relevance: Demonstrates how increased ring rigidity and additional functional groups (e.g., carboxylic acid) influence solubility and reactivity in drug design .

Linear Boc-Protected Amines

  • N-Boc-2-azidoethylamine () and N-Boc-1-bromo-2-methyl-2-propanaMine ():
    • Structure : Linear alkyl chains with azide or bromine substituents, lacking the cyclic backbone of the target compound.
    • Key Properties :
  • Azidoethylamine : Molar mass = 186.21 g/mol; azide group enables click chemistry applications.
  • Bromo derivative : Molar mass = 252.15 g/mol; bromine enhances electrophilic reactivity for substitution reactions.
    • Comparison : Highlight the trade-off between cyclic rigidity (target) and linear flexibility (these analogs) in synthesis strategies .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Stereochemistry Applications/Notes Reference
N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanaMine] C12H24N2O2* ~228.33 Boc, dimethylamino, cyclopentane (1R,2R) Pharmaceutical intermediates N/A
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C15H18F5N3S 367.38 Thiourea, cyclohexane (1R,2R) Anion recognition, catalysis
N-Boc-bicyclo[3.1.1]heptane acetic acid derivative C16H27NO4 297.39 Bicyclic, carboxylic acid (1R,2S,5S) Rigid scaffold for drug design
N-Boc-2-azidoethylamine C7H14N4O2 186.21 Azide, linear chain None Click chemistry substrates
N-Boc-1-bromo-2-methyl-2-propanaMine C9H18BrNO2 252.15 Bromo, branched alkyl None Alkylation intermediates

*Hypothetical formula based on structural inference.

Research Findings and Implications

Stereochemical Influence

The (1R,2R) configuration in the target compound and its cyclohexane analog () underscores the importance of chirality in molecular recognition. For example, enantiomeric purity is critical in drug candidates to avoid off-target effects, as seen in ticagrelor’s synthesis (), which relies on precise stereochemistry for activity .

Functional Group Reactivity

  • Boc Protection : Common in all compared compounds, the Boc group enhances stability during synthesis but requires acidic conditions for deprotection. The cyclopentane backbone may slow deprotection kinetics compared to linear analogs due to steric hindrance .
  • Dimethylamino Group: The tertiary amine in the target compound is less basic (pKa ~10–11) than primary amines but more basic than aromatic amines. This property is tunable via substituents, as seen in the perfluorophenyl thiourea’s reduced basicity () .

Biological Activity

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevance in pharmaceutical development, supported by data tables and case studies.

Chemical Structure and Properties

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a dimethylamino-substituted cyclopentane. The compound's stereochemistry is critical for its biological interactions and reactivity.

Key Structural Features:

  • Boc Group : Provides stability and protection for the amine during synthesis.
  • Dimethylamino Group : Enhances solubility and may influence pharmacological activity.
  • Cyclopentane Ring : Imparts unique conformational properties that affect binding interactions with biological targets.

The primary mechanism of action for N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] involves its role as an intermediate in the synthesis of biologically active molecules. The Boc group can be selectively removed under mild acidic conditions, allowing for the release of the free amine, which can then participate in further chemical reactions or biological interactions.

1. Synthesis of Biologically Active Molecules

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] serves as a key building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic activities, including antiviral and anticancer properties.

2. Interaction Studies

Studies have shown that compounds derived from N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] exhibit promising binding affinities to specific biological targets. These interaction studies typically utilize techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds derived from N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine], focusing on their efficacy against hepatitis C virus (HCV). The results indicated that certain derivatives showed significant inhibition of HCV replication in vitro with effective concentrations (EC50) below 100 nM .

Case Study 2: Pharmacokinetic Properties

Research on the pharmacokinetics of N-Boc derivatives has revealed that modifications to the cyclopentane structure can enhance metabolic stability and bioavailability. For instance, replacing cyclohexyl with cyclopentyl moieties improved metabolic profiles significantly .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-Boc-piperidinePiperidineSix-membered ring; commonly used in organic synthesis.
N-Boc-[(1S,2S)-2-(dimethylamino)cyclohexanamine]CyclohexaneDifferent steric properties due to ring size.
N-Boc-[(1R,3S)-3-(dimethylamino)cyclobutanamine]CyclobutaneSmaller structure may exhibit distinct reactivity patterns.

This table illustrates how the unique structural characteristics of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] differentiate it from other Boc-protected amines, influencing its reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc protecting group to (1R,2R)-2-(dimethylamino)cyclopentanamine while preserving stereochemistry?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions. For stereochemical preservation, use inert solvents (THF or DCM) and low temperatures (0–5°C). Post-reaction, purify intermediates via flash chromatography (40% EtOAc in cyclohexane) to remove diastereomers . Monitor reaction progress using TLC (Rf ~0.3–0.5 in EtOAC/hexane) and confirm stereochemistry via [α]D measurements or chiral HPLC .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine]?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with hexane/ethanol (90:10) mobile phase; retention times vary based on enantiomeric excess (ee) .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., +0.37° for (1R,2R) configurations in similar compounds) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., J = 8–10 Hz for trans-cyclopentane protons) and NOESY correlations to confirm spatial arrangement .

Q. How can researchers optimize coupling reactions involving N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] to avoid side products?

  • Methodological Answer : Use coupling agents like EDC∙HCl with DMAP or T3P® (propylphosphonic anhydride) for amide bond formation. For example, T3P® in THF at 0°C achieves 75% yield with minimal racemization . Quench reactions with 1N HCl to remove excess reagents and purify via silica gel chromatography . Monitor for byproducts (e.g., N-acylurea) using LC-MS (m/z 312.15 [M+H]⁺ for target compound) .

Advanced Research Questions

Q. How can contradictions in reported yields for Boc-protected intermediates be resolved when using carbodiimide-based reagents vs. T3P®?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or reagent ratios. For carbodiimides (e.g., EDC), yields improve with excess DMAP (1.2 eq) in THF at RT (89% yield) , whereas T3P® requires N-methylmorpholine (3 eq) in DCM for optimal activation (72–75% yield) . Compare activation mechanisms: carbodiimides form active esters, while T3P® directly activates carboxylic acids. Conduct DOE (Design of Experiments) to identify critical parameters .

Q. What mechanistic considerations prevent racemization during Boc deprotection in cyclopentane-based amines?

  • Methodological Answer : Acidic deprotection (e.g., TFA/DCM) at 0°C minimizes racemization by protonating the α-carbon and stabilizing the transition state. For acid-sensitive substrates, use milder conditions (HCl/dioxane) . Monitor deprotection via ¹H NMR (disappearance of Boc tert-butyl signal at δ 1.4 ppm) . Racemization risks increase with prolonged exposure to strong acids; optimize reaction time (≤2 hr) and temperature .

Q. How do steric and electronic effects influence the reactivity of N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine] in nucleophilic substitutions?

  • Methodological Answer : The cyclopentane ring imposes steric hindrance, favoring axial attack in SN2 reactions. Electron-donating dimethylamino groups enhance nucleophilicity but may require protection (e.g., protonation with HCl) to avoid side reactions. For example, in alkylation reactions, use K₂CO₃ in DMF to deprotonate the amine selectively . Computational modeling (DFT) can predict regioselectivity and transition-state geometries .

Data Contradiction and Troubleshooting

Q. How should researchers address unexpected byproducts during Boc deprotection, such as ring-opening or dimerization?

  • Methodological Answer : Ring-opening occurs via acid-catalyzed retro-aldol pathways. Mitigate by using diluted TFA (20% in DCM) and short reaction times. For dimerization, add scavengers (e.g., triisopropylsilane) to quench carbocations. Characterize byproducts via HRMS (e.g., m/z 198.11 [M+H]⁺ for ring-opened product) and adjust conditions iteratively .

Q. Why do stereochemical inversions occur during Mitsunobu reactions involving N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine]?

  • Methodological Answer : Mitsunobu reactions (e.g., with DIAD/Ph₃P) can invert stereochemistry at hydroxyl-bearing centers. To retain configuration, pre-protect the amine with Boc, ensuring the hydroxyl group is the sole nucleophile. Verify retention via polarimetry ([α]D ~ +0.35°) and X-ray crystallography if available .

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